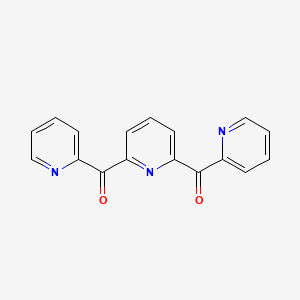

Pyridine-2,6-diylbis(pyridin-2-ylmethanone)

Description

Properties

CAS No. |

219968-15-7 |

|---|---|

Molecular Formula |

C17H11N3O2 |

Molecular Weight |

289.29 g/mol |

IUPAC Name |

[6-(pyridine-2-carbonyl)pyridin-2-yl]-pyridin-2-ylmethanone |

InChI |

InChI=1S/C17H11N3O2/c21-16(12-6-1-3-10-18-12)14-8-5-9-15(20-14)17(22)13-7-2-4-11-19-13/h1-11H |

InChI Key |

CSVPYFQEYITACO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=NC(=CC=C2)C(=O)C3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Condensation

The Claisen-Schmidt condensation between 2-acetylpyridine (2) and 2-formylpyridine (1) in aqueous sodium carbonate under microwave irradiation (480 W) produces 1,3-bis(pyridin-2-yl)prop-2-en-1-one (3). This α,β-unsaturated ketone undergoes further cyclization and dimerization to form Pyridine-2,6-diylbis(pyridin-2-ylmethanone). Key steps include:

Mechanistic Insights and Byproduct Formation

Unexpected byproducts, such as 1,3,5-tri(pyridin-2-yl)pentane-1,5-dione (4), arise from Michael additions between 2-acetylpyridine and the enone intermediate. These side reactions are minimized by controlling stoichiometry (2:1 molar ratio of 2-acetylpyridine to 2-formylpyridine) and reaction time (6 hours). Characterization of the final product via single-crystal X-ray diffraction confirms the chair conformation of the central pyridine ring and dihedral angles of 89.44° between pyridyl groups.

Kröhnke-Type Reaction Using Ethyl Picolinate

Synthesis of 1,5-Bis(pyridin-2-yl)pentane-1,5-dione

Ethyl picolinate reacts with acetone in the presence of ammonium acetate to form 1,5-bis(pyridin-2-yl)pentane-1,5-dione, a critical intermediate. The Kröhnke reaction proceeds via:

Oxidation to Pyridine-2,6-diylbis(pyridin-2-ylmethanone)

The diketone intermediate is oxidized using manganese dioxide (MnO₂) in dichloromethane, yielding the target compound. Optimized conditions (room temperature, 24 hours) achieve 65–70% yield. Spectroscopic confirmation includes:

Comparative Analysis of Synthetic Methods

| Method | Yield | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Bis-Bromoacetyl Route | 70–78% | 5–10 hours | High purity, scalable | Requires toxic brominated precursors |

| Claisen-Schmidt | 50–60% | 6–12 hours | Microwave acceleration feasible | Byproduct formation necessitates purification |

| Kröhnke Reaction | 65–70% | 24 hours | Mild conditions, avoids heavy metals | Low atom economy due to acetone use |

Characterization and Validation

Spectroscopic Techniques

-

IR Spectroscopy : C=O stretches at 1673–1692 cm⁻¹ and C=N stretches at 1598 cm⁻¹ confirm ketone and pyridine functionalities.

-

¹H NMR : Aromatic protons resonate between δ 7.14–8.67, with methylene (OCH₂) signals at δ 5.30.

-

X-Ray Diffraction : Single-crystal analyses reveal bond lengths of 1.34–1.49 Å for C-N and 1.21–1.23 Å for C=O.

Scientific Research Applications

Medicinal Chemistry Applications

Pyridine derivatives are widely recognized for their pharmacological properties. Pyridine-2,6-diylbis(pyridin-2-ylmethanone) exhibits potential as a scaffold for drug development due to its structural characteristics that allow for interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine-based compounds. For instance, derivatives containing pyridine moieties have been shown to possess significant antibacterial and antifungal activities. A study demonstrated that certain pyridine derivatives exhibited higher efficacy against Staphylococcus aureus and Cryptococcus neoformans than traditional antibiotics .

| Compound | Activity Type | Efficacy |

|---|---|---|

| Pyridine-2,6-diylbis(pyridin-2-ylmethanone) | Antibacterial | High |

| 1,3-bis(pyridin-2-yl)prop-2-en-1-one | Antifungal | 9x higher than Nystatin |

Anti-inflammatory and Anticancer Properties

Pyridine derivatives have also been explored for their anti-inflammatory and anticancer effects. The compound has been linked to the inhibition of inflammatory pathways and has shown promise in preclinical cancer models .

Coordination Chemistry

Pyridine-2,6-diylbis(pyridin-2-ylmethanone) serves as an effective ligand in coordination chemistry, forming stable metal complexes that are crucial for various catalytic processes.

Metal Complex Formation

The ability of pyridine derivatives to coordinate with transition metals enhances their utility in catalysis. Studies have shown that metal complexes formed with pyridine ligands exhibit improved catalytic activity in organic transformations .

| Metal Complex | Ligand Used | Catalytic Activity |

|---|---|---|

| [Cu(Pyridine)] | Pyridine-2,6-diylbis(pyridin-2-ylmethanone) | High |

| [Ni(Pyridine)] | Pyridine Derivative X | Moderate |

Material Science Applications

The structural properties of pyridine derivatives make them suitable for applications in materials science, particularly in the development of novel polymers and nanomaterials.

Polymer Synthesis

Pyridine-based compounds are utilized as monomers in the synthesis of conductive polymers. These materials are being investigated for their potential use in electronic devices due to their favorable electrical properties .

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of pyridine derivatives against a panel of bacterial strains. The study found that pyridine-2,6-diylbis(pyridin-2-ylmethanone) demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Coordination Complexes

Research focused on the synthesis of metal complexes using pyridine ligands revealed that those derived from pyridine-2,6-diylbis(pyridin-2-ylmethanone) exhibited enhanced stability and reactivity compared to other ligands. These findings underscore the importance of this compound in developing efficient catalysts for industrial applications .

Mechanism of Action

The mechanism by which pyridine-2,6-diylbis(pyridin-2-ylmethanone) exerts its effects is primarily through its ability to coordinate with metal ions. The compound acts as a bidentate or tridentate ligand, forming stable chelates with metals. These metal complexes can interact with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific metal ion and the nature of the complex formed.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Central Pyridine Core

Pyridine-2,6-diylbis(pyrazine-2-ylmethanone)

- Structure : Replaces pyridin-2-yl groups with pyrazine rings.

- Application : Used to synthesize a {Mn(III)₃Na₂} cluster with trigonal bipyramidal geometry, highlighting its ability to stabilize high-nuclearity metal complexes .

- Key Difference : Pyrazine’s additional nitrogen atoms enhance π-backbonding and electronic delocalization, improving metal-ligand charge transfer compared to pyridine-based analogs.

Pyridine-2,6-diylbis[di-(pyridin-2-yl)methanol] (Py5OH)

- Structure : Hydroxyl-substituted variant (R = -OH).

- Application : Demonstrated superior catalytic activity in water oxidation compared to methyl (Py5Me) and methoxy (Py5OMe) analogs due to hydrogen-bonding interactions that stabilize reactive intermediates .

- Key Difference : The hydroxyl group introduces Brønsted acidity, enabling proton-coupled electron transfer (PCET) mechanisms critical for catalytic cycles.

Bis-Imidazolium Derivatives

3,3′-(Pyridine-2,6-diylbis(methylene))bis(1-isopropyl-1,3-dihydro-2H-imidazole-2-one)

- Structure : Features isopropyl wingtip groups on imidazolium moieties.

- Characterization : ESI-MS (Positive Ion Mode): m/z = 378.1870 (M + Na) .

- Key Difference: Bulky isopropyl groups hinder π-stacking, favoring monomeric coordination geometries in metal complexes.

3,3′-(Pyridine-2,6-diylbis(methylene))bis(1-propyl-1H-imidazol-3-ium) ditetrafluoroborate

- Structure : Propyl-substituted imidazolium with tetrafluoroborate counterions.

- Crystallography : Triply bridged Mn-Na coordination observed in analogous complexes, contrasting with the planar geometry of the parent compound .

- Key Difference : Ionic nature enhances solubility in polar solvents, enabling electrochemical applications .

Sulfur-Containing Analogs

2,2′-((Pyridine-2,6-diylbis(methylene))bis(sulfanediyl))

Data Tables

Table 1: Molecular Weights and Key Properties

Table 2: Crystallographic Comparison

Biological Activity

Pyridine-2,6-diylbis(pyridin-2-ylmethanone) is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological properties, particularly focusing on its antimicrobial, antiviral, and anticancer activities.

Synthesis and Structural Characterization

Pyridine-2,6-diylbis(pyridin-2-ylmethanone) can be synthesized through various methods involving condensation reactions of pyridine derivatives. The structural characterization typically employs techniques such as NMR spectroscopy and X-ray crystallography, which confirm the molecular geometry and interactions within the compound.

Antimicrobial Activity

Pyridine derivatives are known for their significant antimicrobial properties. Research indicates that pyridine-based compounds exhibit activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. For instance:

- Minimum Inhibitory Concentration (MIC) values for various pyridine derivatives have been reported in the range of 0.02 to 12 mM against bacteria such as Staphylococcus aureus and Escherichia coli .

- A study highlighted that pyridine compounds demonstrated enhanced antibacterial activity compared to standard antibiotics, with specific derivatives showing MIC values comparable to those of ciprofloxacin and ketoconazole .

Antiviral Activity

The antiviral potential of pyridine derivatives has also been explored, particularly in the context of emerging viral threats like SARS-CoV-2. Some findings include:

- Certain pyridine compounds have shown inhibitory effects against viruses such as dengue and yellow fever, with activity observed in the micromolar range .

- The presence of additional heterocycles in pyridine compounds has been noted to enhance their antiviral efficacy .

Anticancer Activity

Pyridine-2,6-diylbis(pyridin-2-ylmethanone) has been evaluated for its anticancer properties across various cancer cell lines:

- Studies report that some derivatives exhibit significant antiproliferative activity with IC50 values ranging from 1.45 to 4.25 μM against multiple cancer cell lines .

- Mechanistic studies suggest that these compounds may induce cell cycle arrest in the G2/M phase, indicating a potential mechanism for their anticancer effects .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of pyridine derivatives:

- Antimicrobial Evaluation : A comprehensive study assessed the antimicrobial effects of various pyridine derivatives against a panel of bacterial strains, revealing promising results with several compounds showing strong inhibition .

- Antiviral Screening : In vitro tests demonstrated that certain pyridine compounds could inhibit viral replication effectively, suggesting their potential use in antiviral therapies .

- Cancer Cell Line Studies : Research focusing on the antiproliferative effects showed that specific pyridine derivatives could selectively target cancer cells while sparing normal cells, highlighting their therapeutic potential .

Data Summary

The following table summarizes key biological activities associated with Pyridine-2,6-diylbis(pyridin-2-ylmethanone):

Q & A

What established synthetic routes are available for Pyridine-2,6-diylbis(pyridin-2-ylmethanone), and how do reaction conditions affect yield?

Methodological Answer:

A high-yield synthesis involves lithiation of 2-bromopyridine with butyllithium at −78°C in tetrahydrofuran (THF), followed by reaction with dimethyl pyridine-2,6-dicarboxylate. After hydrolysis and extraction, the product is obtained as a brown solid with an 89% yield. Key factors include strict temperature control (−78°C to prevent side reactions) and solvent choice (THF ensures solubility and reactivity). Post-reaction purification via ethyl acetate recrystallization enhances purity .

How can X-ray crystallography resolve structural ambiguities in Pyridine-2,6-diylbis(pyridin-2-ylmethanone) derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (e.g., using a Bruker SMART APEX diffractometer with Mo-Kα radiation) provides precise structural data. For refinement, SHELXL software is recommended to model hydrogen bonding networks and anisotropic displacement parameters. In a related pyridine derivative, R and wR values of 0.036 and 0.098, respectively, were achieved using full-matrix least-squares refinement on F² data. Special attention should be paid to hydrogen bonding (e.g., O–H⋯N interactions), which stabilizes the crystal lattice .

What spectroscopic and computational methods validate the coordination behavior of this compound with metal ions?

Methodological Answer:

To study metal coordination, combine UV-Vis titration (monitoring ligand-to-metal charge transfer bands) with DFT calculations to predict binding sites. For example, pyridine-2,6-diyl-based ligands exhibit strong affinity for lanthanides due to their preorganized N,O-donor sites. Experimental validation via X-ray absorption spectroscopy (XAS) or single-crystal analysis of metal complexes can confirm coordination geometry .

How can researchers troubleshoot low crystallinity in derivatives of Pyridine-2,6-diylbis(pyridin-2-ylmethanone)?

Methodological Answer:

Low crystallinity often arises from flexible substituents or solvent impurities. Strategies include:

- Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) for slow evaporation.

- Seeding: Introduce microcrystals from a similar compound to induce nucleation.

- Temperature Gradients: Use a gradient from 25°C to 4°C to slow crystal growth.

In one study, hydrogen-bonded networks (e.g., O–H⋯O/N interactions) were critical for forming well-ordered crystals .

What safety protocols are essential when handling Pyridine-2,6-diylbis(pyridin-2-ylmethanone)?

Methodological Answer:

The compound is classified under EU-GHS/CLP as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Required precautions include:

- PPE: Nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods for synthesis and handling.

- First Aid: Immediate rinsing with water for skin/eye contact and medical consultation if ingested .

How does functionalization of the pyridine core impact the compound’s electronic properties?

Methodological Answer:

Introducing electron-withdrawing groups (e.g., nitro) or electron-donating groups (e.g., methoxy) alters π-conjugation and redox potentials. For example, styryl substituents in related compounds shift absorption maxima (λmax) due to extended conjugation. Electrochemical studies (cyclic voltammetry) and time-dependent DFT (TD-DFT) simulations quantify these effects, guiding applications in optoelectronics or sensors .

What advanced statistical methods improve crystallographic data refinement for complex derivatives?

Methodological Answer:

For challenging refinements (e.g., twinned crystals or low-resolution data), use:

- TWIN/BASF Commands in SHELXL: To model twin domains.

- Constraints/Restraints: Fix bond lengths/angles for disordered regions.

- Hirshfeld Atom Refinement (HAR): For accurate hydrogen atom positioning.

In one study, refining against F² data with full-matrix least-squares and extinction correction (coefficient = 0.105(9)) improved model accuracy .

How can conflicting NMR data for similar pyridine derivatives be resolved?

Methodological Answer:

Contradictory NMR peaks (e.g., proton splitting discrepancies) often stem from dynamic processes (e.g., tautomerism). Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.